(5-Methyl-1,3,4-thiadiazol-2-yl)methanamine (5-Methyl-1,3,4-thiadiazol-2-yl)methanamine
Brand Name: Vulcanchem
CAS No.: 784131-72-2
VCID: VC2039264
InChI: InChI=1S/C4H7N3S/c1-3-6-7-4(2-5)8-3/h2,5H2,1H3
SMILES: CC1=NN=C(S1)CN
Molecular Formula: C4H7N3S
Molecular Weight: 129.19 g/mol

(5-Methyl-1,3,4-thiadiazol-2-yl)methanamine

CAS No.: 784131-72-2

Cat. No.: VC2039264

Molecular Formula: C4H7N3S

Molecular Weight: 129.19 g/mol

* For research use only. Not for human or veterinary use.

(5-Methyl-1,3,4-thiadiazol-2-yl)methanamine - 784131-72-2

Specification

CAS No. 784131-72-2
Molecular Formula C4H7N3S
Molecular Weight 129.19 g/mol
IUPAC Name (5-methyl-1,3,4-thiadiazol-2-yl)methanamine
Standard InChI InChI=1S/C4H7N3S/c1-3-6-7-4(2-5)8-3/h2,5H2,1H3
Standard InChI Key BPPLZEYBPSFHTO-UHFFFAOYSA-N
SMILES CC1=NN=C(S1)CN
Canonical SMILES CC1=NN=C(S1)CN

Introduction

(5-Methyl-1,3,4-thiadiazol-2-yl)methanamine is an organic compound belonging to the thiadiazole family, characterized by its molecular formula C₄H₇N₃S and molecular weight of approximately 129.19 g/mol . This compound is of significant interest in various scientific and industrial applications due to its unique chemical structure and potential biological activities.

Safety and Handling

This compound is classified with hazard statements H315, H318, and H335, indicating it can cause skin and eye irritation and may cause respiratory irritation. Proper precautions, including protective equipment and ventilation, are recommended during handling .

Biochemical Interactions

(5-Methyl-1,3,4-thiadiazol-2-yl)methanamine interacts with various enzymes and proteins, influencing their activity and function. It has been shown to inhibit certain enzymes involved in metabolic pathways, affecting cellular metabolism and signaling.

Biological Activities

Thiadiazole derivatives, including this compound, are known for their antimicrobial, anticancer, and anti-inflammatory properties. The specific biological activities of (5-methyl-1,3,4-thiadiazol-2-yl)methanamine are under investigation, but its potential in disrupting bacterial cell membranes and inhibiting essential bacterial enzymes suggests antimicrobial capabilities .

Research Applications

This compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Its potential therapeutic applications are being explored in medicine, particularly for diseases where enzyme inhibition or modulation of cell signaling pathways could be beneficial .

Comparison with Similar Compounds

Compound NameMolecular FormulaKey Features
(5-Methyl-1,3,4-thiadiazol-2-yl)methanamineC₄H₇N₃SAmine group at the 2-position, methyl at the 5-position
2-Amino-5-methyl-1,3,4-thiadiazoleC₃H₅N₃SPrecursor in synthesis, lacks the methanamine side chain
5-Methyl-1,3,4-thiadiazole-2-thiolC₃H₅NS₂Thiol group instead of an amine group
5-Methyl-1,3,4-thiadiazole-2-carboxylic acidC₄H₅NO₂SCarboxylic acid group instead of an amine group

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